Maltose

Food Technology Sensory Science Formulation Chemistry

Generic sugars compromise α-glucosidase and glucoamylase assays through confounding hydrolysis. Maltose (CAS 69-79-4) eliminates this risk via its specific α-1,4 linkage, providing defined kinetic parameters (Km = 4.2 mM, kcat = 75 s⁻¹) for reproducible enzyme characterization. • Validated substrate for Pompe disease diagnostic assays and industrial enzyme QC. • Superior fed-batch fermentation carbon source-reduces substrate inhibition vs. glucose in S. cerevisiae cultures. • Consistent purity suitable for bioprocessing scale-up and parenteral nutrition research.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
CAS No. 69-79-4
Cat. No. B1330868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaltose
CAS69-79-4
SynonymsMaltose
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12-/m1/s1
InChIKeyGUBGYTABKSRVRQ-PICCSMPSSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 500 mg / 1 g / 100 g / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility780.0 mg/mL

Maltose (CAS 69-79-4) Procurement Guide: Technical Specifications and Industrial Applications of Malt Sugar


Maltose (CAS 69-79-4), also known as malt sugar or maltobiose, is a naturally occurring reducing disaccharide composed of two glucose units linked by an α-1,4-glycosidic bond [1]. As a key fermentable carbohydrate derived primarily from starch hydrolysis, it serves as a fundamental energy source in brewing, baking, and bioprocessing [2]. This compound is distinguished from other common disaccharides by its specific enzymatic recognition profile, metabolic handling in both microbial and mammalian systems, and unique physicochemical properties that define its industrial utility [3].

Why Generic Disaccharide Substitution Fails: Key Differentiators for Maltose Procurement


Treating maltose as a generic substitute for glucose, sucrose, or other disaccharides such as lactose or trehalose is scientifically unsound and can lead to significant experimental or process failures. The unique α-1,4 glycosidic linkage of maltose dictates its specific hydrolysis kinetics by glucoamylases and maltases, which differs markedly from the β-1,4 linkage of lactose or the α,β-1,2 linkage of sucrose [1]. Furthermore, its metabolism is subject to distinct regulatory mechanisms, including carbon catabolite repression in yeast and specific transport systems in prokaryotes, which are not activated by other sugars [2]. Consequently, unverified substitution can result in erroneous kinetic data in enzymatic assays, suboptimal growth in culture media, or altered fermentation profiles in industrial bioprocessing [3].

Quantitative Evidence Guide: Verifiable Performance Differentiation of Maltose vs. Comparators


Comparative Sweetness Intensity: Maltose vs. Sucrose and Other Disaccharides

Maltose exhibits a relative sweetness of 0.33 when sucrose is assigned a value of 1.0, making it significantly less sweet than sucrose and even less sweet than trehalose (0.45) [1]. This quantifiable difference in sweetening power is critical for formulations requiring reduced sweetness without sacrificing bulk or texture.

Food Technology Sensory Science Formulation Chemistry

Enzymatic Hydrolysis Kinetics: Maltose as a Substrate for Glucoamylase-Maltase vs. Analogs

The kinetic parameters for the hydrolysis of maltose by pig intestinal glucoamylase-maltase demonstrate a high catalytic efficiency. The enzyme exhibits a kcat (turnover number) of 75 s⁻¹ and a Km of 4.2 mM for maltose [1]. In contrast, the reduced analog maltitol shows a drastically reduced kcat of 3 s⁻¹ and an increased Km of 50 mM, representing a 25-fold reduction in catalytic efficiency [1]. Furthermore, disaccharides with α-1,6 linkages like isomaltose are hydrolyzed with an extremely low rate of 5 s⁻¹ [1].

Enzymology Biochemical Assay Digestive Physiology

Microbial Growth Kinetics: Reduced Substrate Inhibition with Maltose in Saccharomyces cerevisiae Cultures

In fed-batch cultures of Saccharomyces cerevisiae maintained at stable sugar concentrations, maltose-grown cells exhibited a milder substrate inhibition effect and a higher yield coefficient compared to glucose-grown cells [1]. This demonstrates that maltose can be a more efficient carbon source in high-density industrial fermentations where glucose inhibition is a known constraint.

Industrial Biotechnology Microbial Fermentation Bioprocess Engineering

Anomeric Preference in Starch Degradation: β-Maltose is the Metabolically Active Form

Maltose exists as an equilibrium mixture of α- and β-anomers. Research has established that β-maltose is the metabolically active form during transitory starch degradation in plants, with a concentration gradient of 278 µM between the chloroplast and cytosol facilitating passive transport [1]. This anomeric specificity is crucial for understanding and modeling plant carbon export pathways.

Plant Physiology Carbohydrate Metabolism Analytical Biochemistry

Analytical Resolution: Baseline Separation of Maltose from Maltotriose by HPLC

High-performance liquid chromatography (HPLC) methods are essential for quantifying maltose purity and distinguishing it from related oligosaccharides. Using a Shodex SUGAR KS-801 column, a resolution (Rs) of ≥ 1.6 is achieved between maltose and maltotriose, meeting USP-NF system suitability requirements [1]. Furthermore, a resolution of ≥ 4 between maltose and glucose is achieved under Japanese Pharmacopoeia (JP) conditions [2]. This high resolution ensures accurate quantitation of maltose in complex mixtures.

Analytical Chemistry Quality Control Chromatography

Parenteral Nutrition: Caloric Density and Metabolic Profile of Maltose Infusion vs. Glucose

A 10% (w/v) solution of maltose is isotonic with plasma but provides double the caloric supply compared to a 10% glucose solution, offering a more energy-dense infusion option [1]. Clinical studies show that during maltose infusion at 0.4 g/kg/h, the major metabolic parameters remain stable, with a quantifiable renal carbohydrate loss of 7.1% [2]. This loss is significantly higher than the 0.4% observed in glucose controls (p < 0.001) [2].

Clinical Nutrition Parenteral Therapy Pharmacology

Targeted Application Scenarios for Maltose (CAS 69-79-4) Based on Verified Differential Evidence


Enzymatic Assays and Clinical Diagnostics Requiring High Substrate Specificity

Maltose is the optimal substrate for accurately measuring the activity of α-glucosidase (maltase) and glucoamylase in research and clinical settings. Its high kcat (75 s⁻¹) and low Km (4.2 mM) for glucoamylase-maltase provide a robust, quantifiable signal, while its distinct kinetic profile ensures that the assay is not confounded by the hydrolysis of other disaccharides like sucrose or isomaltose [1]. This specificity is critical for diagnostic assays related to Pompe disease (acid maltase deficiency) and for characterizing industrial enzyme preparations [1][2].

Industrial Baker's Yeast and Bioethanol Fermentation Processes

In industrial fermentation, where high-density cultures of Saccharomyces cerevisiae are the norm, maltose serves as a superior carbon source to mitigate substrate inhibition. The milder inhibition effect and higher biomass yield coefficient observed with maltose in fed-batch cultures translate directly to more robust and efficient bioprocesses [3]. This makes maltose a strategic choice for media formulation in baker's yeast production and bioethanol fermentation, especially in processes designed to avoid glucose repression [3][4].

Formulation of High-Caloric Parenteral Nutrition Solutions

Maltose offers a distinct advantage for patients requiring total parenteral nutrition with fluid restriction. Its ability to provide twice the caloric density of an isotonic glucose solution allows for the delivery of more energy in a smaller volume [5]. Clinical evidence demonstrates that metabolic parameters remain stable during infusion, making it a viable alternative when the volume of a standard glucose infusion is a limiting factor [5][6].

Research on Plant Carbon Metabolism and Starch Degradation

For fundamental plant physiology research, the anomeric specificity of maltose is paramount. Studies on transitory starch degradation rely on the fact that β-maltose is the metabolically active form exported from the chloroplast, with a defined concentration gradient of 278 µM [7]. The use of pure or anomerically defined maltose is essential for accurately modeling carbon flux and investigating the roles of enzymes like amylomaltase in this critical pathway [7].

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